molecular formula C12H13NS B11898075 2-(3-Methyl-1-benzothiophen-2-yl)azetidine CAS No. 777887-47-5

2-(3-Methyl-1-benzothiophen-2-yl)azetidine

Cat. No.: B11898075
CAS No.: 777887-47-5
M. Wt: 203.31 g/mol
InChI Key: AGQSUKGUFWLZCJ-UHFFFAOYSA-N
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Description

2-(3-Methyl-1-benzothiophen-2-yl)azetidine is a heterocyclic compound that features both a benzothiophene and an azetidine ring Benzothiophene is a sulfur-containing aromatic compound, while azetidine is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . Another approach is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1-benzothiophen-2-yl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the azetidine ring or the benzothiophene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzothiophene ring to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzothiophene ring.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1-benzothiophen-2-yl)azetidine is not fully understood. it is believed to interact with various molecular targets and pathways due to its heterocyclic structure. The compound may bind to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-1-benzothiophen-2-yl)azetidine is unique due to the combination of the benzothiophene and azetidine rings, which imparts distinct chemical and biological properties. This dual-ring structure is less common compared to other heterocyclic compounds, making it a valuable target for research and development.

Properties

CAS No.

777887-47-5

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

2-(3-methyl-1-benzothiophen-2-yl)azetidine

InChI

InChI=1S/C12H13NS/c1-8-9-4-2-3-5-11(9)14-12(8)10-6-7-13-10/h2-5,10,13H,6-7H2,1H3

InChI Key

AGQSUKGUFWLZCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C3CCN3

Origin of Product

United States

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